N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide
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Overview
Description
N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-difluoroaniline: This can be achieved through the fluorination of aniline using appropriate fluorinating agents.
Synthesis of 4-isobutylbenzaldehyde: This involves the alkylation of benzaldehyde with isobutyl bromide in the presence of a base.
Formation of the acrylamide: The final step involves the condensation of 2,4-difluoroaniline with 4-isobutylbenzaldehyde in the presence of an appropriate catalyst to form the desired acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-3-(4-methylphenyl)acrylamide: Similar structure but with a methyl group instead of an isobutyl group.
N-(2,4-difluorophenyl)-3-(4-tert-butylphenyl)acrylamide: Contains a tert-butyl group instead of an isobutyl group.
Uniqueness
N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide is unique due to the presence of both difluorophenyl and isobutylphenyl groups, which confer distinct chemical properties and potential applications. Its specific combination of functional groups makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-13(2)11-15-5-3-14(4-6-15)7-10-19(23)22-18-9-8-16(20)12-17(18)21/h3-10,12-13H,11H2,1-2H3,(H,22,23)/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTKYLDMUUPLSX-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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